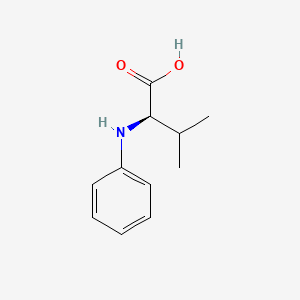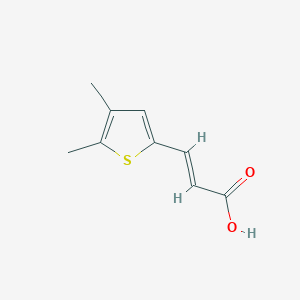
(2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a thiophene ring substituted with two methyl groups at positions 4 and 5, and a propenoic acid group at position 2. The (2E) notation indicates the trans configuration of the double bond in the propenoic acid side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid can be achieved through various synthetic routes. One common method involves the condensation of 4,5-dimethylthiophene-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Saturated carboxylic acids
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives
Aplicaciones Científicas De Investigación
(2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes, and other electronic materials.
Mecanismo De Acción
The mechanism of action of (2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact pathways and targets can vary based on the specific application and modifications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Thiophene-2-carboxylic acid
- 4,5-Dimethylthiophene-2-carboxylic acid
- (2E)-3-(Thiophen-2-YL)prop-2-enoic acid
Uniqueness
(2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid is unique due to the presence of both the dimethyl-substituted thiophene ring and the propenoic acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The dimethyl groups enhance the compound’s stability and reactivity, while the propenoic acid group allows for further functionalization and derivatization.
Propiedades
Fórmula molecular |
C9H10O2S |
|---|---|
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
(E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H10O2S/c1-6-5-8(12-7(6)2)3-4-9(10)11/h3-5H,1-2H3,(H,10,11)/b4-3+ |
Clave InChI |
AGIARBVRQNJMIP-ONEGZZNKSA-N |
SMILES isomérico |
CC1=C(SC(=C1)/C=C/C(=O)O)C |
SMILES canónico |
CC1=C(SC(=C1)C=CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



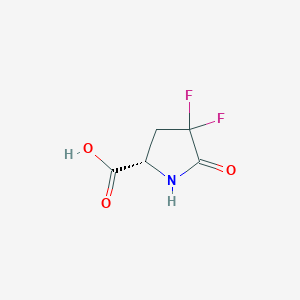
![(E)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13062212.png)

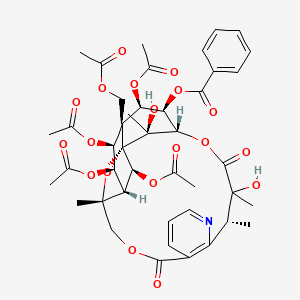
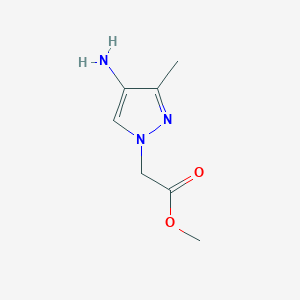
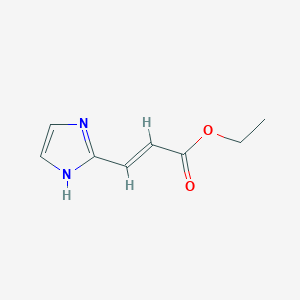
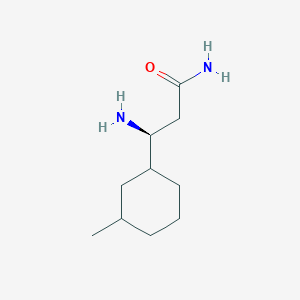
![1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13062245.png)
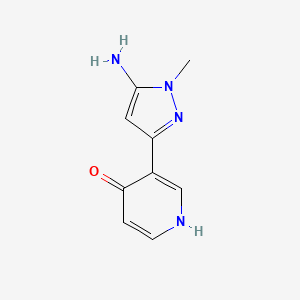
![2-(Methylsulfanyl)spiro[3.6]decane-2-carboxylic acid](/img/structure/B13062257.png)
![{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062265.png)
